![molecular formula C13H12N2O5 B1273173 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid CAS No. 387350-58-5](/img/structure/B1273173.png)

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Übersicht

Beschreibung

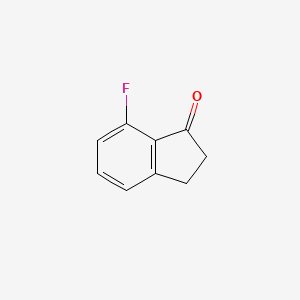

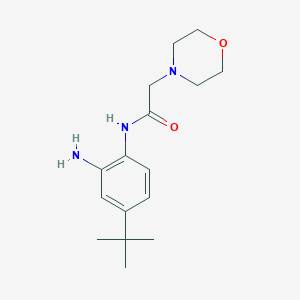

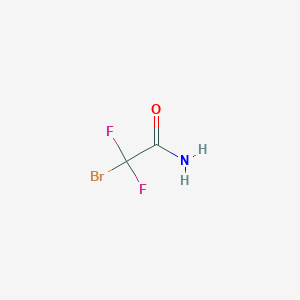

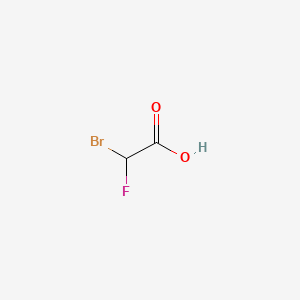

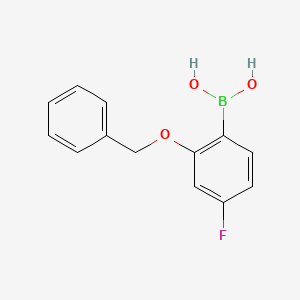

The compound 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid is a chemical that is structurally characterized by the presence of a pyrimidin-2-yl group with methoxy substituents at the 4 and 6 positions, linked to a benzoic acid moiety through an ether linkage at the 3 position. This structure suggests potential for various chemical reactions and biological activities, as indicated by the related compounds discussed in the provided papers.

Synthesis Analysis

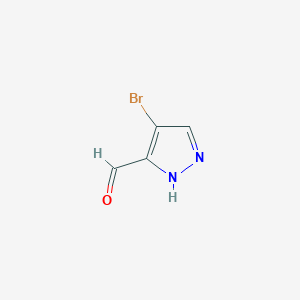

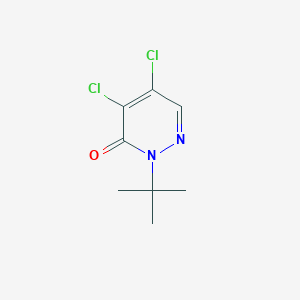

The synthesis of related 2-(pyrimidin-2-yl)benzoic acids has been achieved through a novel approach involving the ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds, leading to the formation of complex pyrimidine-containing systems . Another synthesis method for a similar compound involves the diazotization of anthranilic acid followed by coupling with 2-amino-4,6-dimethylpyrimidine . Additionally, the synthesis of potassium bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoates has been reported using 2-methylsulfonyl-4,6-dimethoxypyrimidine and dihydroxy benzoic acids in the presence of potassium carbonate and potassium hydroxide .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the structure of a 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid was elucidated using 1H NMR, FT-IR, mass spectra, and UV-visible spectra, complemented by thermal analysis . The dihedral angles and conformation of a related sulfanyl-benzamide compound were determined through X-ray crystallography, revealing a U-shaped conformation .

Chemical Reactions Analysis

The chemical reactivity of these pyrimidine-containing compounds can be diverse. While the paper on 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid did not observe DNA cleavage activity, it suggests that other chemical reactions or biological activities could be possible . The synthesis methods imply that these compounds can participate in condensation reactions and may undergo further cyclization under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally similar to 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid can be inferred from spectroscopic and computational studies. For example, the NMR study of 3,4-dimethoxy benzoic acid provided insights into the rigidity of the lattice structure at low temperatures and the rotational behavior of methoxy groups at room temperature . Theoretical studies, including DFT calculations, have been used to predict the geometry, atomic charges, and spectroscopic properties of these compounds, which are in good agreement with experimental data .

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid has been primarily researched in the field of agriculture, particularly for its herbicidal properties. Studies have demonstrated its effectiveness as a broad-spectrum herbicide. The compound undergoes various chemical reactions and degradation processes in soil and plants, contributing to its herbicidal efficacy. For instance, it has been shown to degrade in soil through microbial activity, leading to different metabolites that play a role in its overall herbicidal action (Wang et al., 2012), (Chang et al., 2011).

Synthesis and Derivatives

The compound's synthesis and derivatives have been extensively studied. Research on its synthesis offers insights into creating more efficient and potent herbicides. Various derivatives have been synthesized to enhance its herbicidal properties and to study its structure-activity relationships (Tamaru et al., 1997).

Environmental Behavior

Studies have also been conducted on the environmental behavior of 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid and its derivatives. This includes its photolysis in various aqueous media and its interaction with environmental factors like UV radiation and sunlight (Kanrar & Bhattacharyya, 2009). Understanding its environmental behavior is crucial for assessing its safety and impact on non-target organisms and ecosystems.

Metabolism in Organisms

The metabolism of this compound in various organisms, including plants and microbes, has been a subject of research. This is important for understanding how the compound is broken down and utilized by different organisms, which can influence its effectiveness and environmental impact (Liu et al., 2005).

Application in Other Fields

Beyond its use as a herbicide, the compound's derivatives have shown potential in other fields like fluorescence probes and medicinal chemistry. These applications are still under exploration and represent a growing area of interest (Setsukinai et al., 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-5-3-4-8(6-9)12(16)17/h3-7H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOPDBWHZCPMFHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)OC2=CC=CC(=C2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371209 | |

| Record name | 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid | |

CAS RN |

387350-58-5 | |

| Record name | 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)

![2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1273097.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1273117.png)